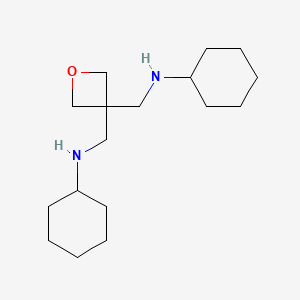
Cyclohexylamine, N,N'-((3,3-oxetanediyl)dimethylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water. This compound is often used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be synthesized through the hydrogenation of nitroarenes over a Pd0.5Ru0.5-PVP catalyst. This method is efficient and environmentally friendly, reducing energy consumption and chemical waste . The reaction conditions typically involve high hydrogen pressure (around 2 MPa) and the use of a bimetallic catalyst to achieve high yields.
Industrial Production Methods
In industrial settings, the production of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- often involves the hydrogenation of aniline or nitrobenzene. The process is carried out in high-pressure reactors with supported Rh or Pd catalysts to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: Hydrogenation reactions are commonly used to synthesize this compound from nitroarenes.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and alumina-based catalysts are used for oxidation reactions.
Reduction: Hydrogen gas and Pd0.5Ru0.5-PVP catalysts are used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- has a wide range of applications in scientific research:
Biology: The compound is used in the study of amine-based biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of corrosion inhibitors, dyestuffs, and plasticizers.
Mechanism of Action
The mechanism of action of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- involves its interaction with molecular targets through its amine group. The compound can undergo oxidation to form cyclohexanone oxime, which involves a radical mechanism facilitated by weak Lewis acidic sites on the catalyst . This process is crucial for its applications in various industrial processes.
Comparison with Similar Compounds
Cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- can be compared with other similar compounds such as:
Cyclohexanamine: Another aliphatic amine with similar properties but different applications.
Hexahydroaniline: A compound with similar chemical structure but different reactivity and uses.
The uniqueness of cyclohexylamine, N,N’-((3,3-oxetanediyl)dimethylene)bis- lies in its specific chemical structure, which allows it to participate in unique reactions and applications not possible with other similar compounds.
Properties
CAS No. |
97401-35-9 |
|---|---|
Molecular Formula |
C17H32N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-[[3-[(cyclohexylamino)methyl]oxetan-3-yl]methyl]cyclohexanamine |
InChI |
InChI=1S/C17H32N2O/c1-3-7-15(8-4-1)18-11-17(13-20-14-17)12-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2 |
InChI Key |
IROKWDYFNLWRDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2(COC2)CNC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















